molecular formula C38H44O8 B14856496 Epigambogellic acid

Epigambogellic acid

Cat. No.: B14856496
M. Wt: 628.7 g/mol
InChI Key: NVYMXCXFPJLTOZ-DOJFMGRCSA-N
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Description

Epigambogellic acid is a caged xanthone derivative isolated from Garcinia hanburyi (藤黄), a plant traditionally used in Southeast Asian medicine. Structurally, it belongs to the gambogic acid family, characterized by a polycyclic framework with oxygenated functional groups, including hydroxyls, ketones, and prenyl side chains . Its molecular formula is C₃₈H₄₄O₈, with a molecular weight of 628.8 g/mol . This compound is an epimer of gambogellic acid, differing in the stereochemical configuration of hydroxyl groups, which influences its physicochemical and pharmacological properties .

Analytical methods such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are critical for its isolation and identification. These techniques enable differentiation from structurally similar compounds, ensuring purity and reproducibility in research .

Properties

Molecular Formula

C38H44O8

Molecular Weight

628.7 g/mol

IUPAC Name

(Z)-4-[(1S,2S,8S,12S,19S,21R)-14-hydroxy-8,23,23-trimethyl-5-(3-methylbut-2-enyl)-16,20-dioxo-11-prop-1-en-2-yl-3,7,22-trioxaheptacyclo[17.4.1.18,12.02,17.02,21.04,15.06,13]pentacosa-4(15),5,13,17-tetraen-21-yl]-2-methylbut-2-enoic acid

InChI

InChI=1S/C38H44O8/c1-18(2)9-10-23-31-27(24-17-36(8,44-31)13-12-22(24)19(3)4)30(40)28-29(39)25-15-21-16-26-35(6,7)46-37(33(21)41,14-11-20(5)34(42)43)38(25,26)45-32(23)28/h9,11,15,21-22,24,26,40H,3,10,12-14,16-17H2,1-2,4-8H3,(H,42,43)/b20-11-/t21-,22?,24+,26+,36+,37+,38-/m1/s1

InChI Key

NVYMXCXFPJLTOZ-DOJFMGRCSA-N

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)[C@H]7C[C@@](O2)(CCC7C(=C)C)C)C

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C7CC(O2)(CCC7C(=C)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of epigambogellic acid typically involves the use of gambogic acid as a starting material. The process includes heating gambogic acid under specific conditions to induce structural modifications that yield this compound . The reaction conditions often require precise temperature control and the use of catalysts to facilitate the transformation.

Industrial Production Methods: Industrial production of this compound is still in its exploratory stages. Current methods focus on optimizing the yield and purity of the compound through advanced techniques such as chromatography and crystallization. Researchers are also investigating green chemistry approaches to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Epigambogellic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, leading to the formation of this compound derivatives.

    Reduction: This process involves the gain of electrons or hydrogen, resulting in reduced forms of the compound.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution Reagents: Halogens (Cl2, Br2), alkyl halides (R-X)

Major Products: The major products formed from these reactions include various this compound derivatives, which can exhibit different biological activities and chemical properties .

Scientific Research Applications

Epigambogellic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of epigambogellic acid involves its interaction with various molecular targets and pathways. It has been shown to modulate signaling pathways such as the NF-κB, PI3K-AKT, and MAPK pathways, which are crucial for cell proliferation, survival, and apoptosis. By influencing these pathways, this compound can exert anti-inflammatory and anti-cancer effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

Epigambogellic acid shares structural homology with other caged xanthones, including gambogellic acid , isogambogenin , and desoxygambogenin (Table 1).

Table 1: Structural and Molecular Comparison
Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound C₃₈H₄₄O₈ 628.8 Caged xanthone with hydroxyl/epimerization
Gambogellic acid C₃₈H₄₄O₈ 628.8 Epimeric configuration differing at C-10
Isogambogenin C₃₈H₄₆O₇ 614.8 Reduced oxygenation (one fewer oxygen)
Desoxygambogenin C₃₈H₄₈O₆ 600.8 Lack of hydroxyl groups; increased saturation

Key Observations :

  • This compound vs. Gambogellic acid : These epimers differ in the stereochemistry of hydroxyl groups, likely affecting hydrogen-bonding capacity and solubility. This difference is critical in chromatographic separation, as seen in HPLC studies .
  • Isogambogenin : Contains one fewer oxygen atom, resulting in decreased polarity compared to this compound. This impacts its solubility in aqueous systems and biological membrane permeability .

Physicochemical Properties

  • Polarity: this compound and gambogellic acid exhibit higher polarity due to hydroxyl groups, making them more soluble in polar solvents like methanol. Isogambogenin and desoxygambogenin are more lipophilic, favoring nonpolar solvents .
  • Stability : Oxygen-rich compounds like this compound are prone to oxidation, requiring storage under inert conditions. Desoxygambogenin, with fewer reactive sites, shows greater stability .

Analytical Differentiation

Advanced chromatographic and spectroscopic methods are essential for distinguishing these compounds:

  • HPLC Retention Times : this compound and gambogellic acid exhibit nearly identical retention times but can be resolved using chiral columns or tandem MS .
  • Mass Spectrometry (LC-MS) : Unique fragmentation patterns aid identification. For example, this compound shows a characteristic [M+H]⁺ ion at m/z 629.8, while desoxygambogenin lacks oxygen-specific fragments .

Pharmacological Implications

  • Anticancer Potential: this compound’s hydroxyl groups may enhance interactions with cellular targets like topoisomerases, compared to desoxygambogenin’s reduced activity .
  • Bioavailability : The lipophilicity of isogambogenin and desoxygambogenin may improve blood-brain barrier penetration, whereas this compound’s polarity limits systemic absorption .

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